(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine
Description
(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine derivative of the dihydrobenzofuran scaffold, characterized by fluorine substitutions at the 5- and 6-positions of the aromatic ring and an R-configuration at the 3-amino position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and influence receptor binding.
Properties
Molecular Formula |
C8H7F2NO |
|---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2 |
InChI Key |
NKOQNQIOPYUDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Fluorinated Benzofuran Ring Construction
The benzofuran core is typically constructed via transition metal-catalyzed cyclization or annulation reactions starting from appropriately substituted phenolic or olefinic precursors.
Transition Metal-Catalyzed Cyclization: Rhodium-catalyzed [3+2] annulation of 2-alkenylphenols with N-phenoxyacetamides has been demonstrated to efficiently yield dihydrobenzofuran derivatives with high yields (up to 90%) under mild conditions (methanol solvent, Zn(OAc)2 base).
Rhodium-Catalyzed Difunctionalization: Rhodium catalysis enables enantioselective difunctionalization of olefinic arenes, involving tandem C–H activation and migratory insertion steps to form the dihydrobenzofuran ring with excellent enantiomeric ratios (up to 98.5:1.5).
Installation of the Amino Group at C-3
The amino group at the 3-position is typically introduced via reduction of nitro precursors or by nucleophilic substitution on activated intermediates.
Boron-catalyzed reduction of nitro groups to amines is effective, with subsequent purification by silica gel chromatography yielding high purity amines.
Representative Preparation Methodology
Stepwise Synthesis Outline
Detailed Research Findings
Boron-Catalyzed Reduction of Fluorinated Nitroarenes
The reduction of 1,2-difluoro-4,5-dinitrobenzene to 4,5-difluorobenzene-1,2-diamine was achieved using bis(catecholato)diboron (B2cat2) as a reductant under nitrogen atmosphere in THF with water as a proton source at 80 °C for 2 hours.
The reaction proceeds with high selectivity and yield, enabling the preparation of fluorinated diamine intermediates critical for subsequent cyclization.
Rhodium-Catalyzed Enantioselective Cyclization
Rhodium catalysts facilitate the enantioselective cyclization of fluorinated olefinic arenes with dioxazolones or isocyanates, yielding dihydrobenzofuran derivatives with up to 98.5:1.5 enantiomeric ratio.
The mechanism involves C–H activation, migratory insertion, oxidative addition, and reductive elimination steps, enabling precise stereochemical control at the 3-position amine.
Purification and Characterization
The final amine products are purified by silica gel column chromatography using hexane/ethyl acetate mixtures (typically 4:1 ratio), yielding white solids with high purity.
Characterization is confirmed by ^1H and ^13C NMR spectroscopy, with spectral data consistent with literature values.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine has shown promising anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines, including prostate cancer and lymphoma.
- IC50 Values :
Cell Line IC50 (nM) KARPAS422 (Lymphoma) 12 Prostate Cancer 18
- Targeting Bromodomain-Containing Proteins
-
Potential for Neurological Disorders
- Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems.
Synthetic Applications
(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine serves as a versatile building block in synthetic organic chemistry. It can be utilized in the development of more complex molecules through various chemical reactions. Recent advancements include:
- Transition Metal-Catalyzed Reactions : Innovative methods have been developed for synthesizing polysubstituted dihydrobenzofuran derivatives using transition metal catalysis .
Case Studies
- EEDi-5285 Development
- SARS-CoV-2 Mpro Inhibitors
Mechanism of Action
The mechanism of action of ®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Implications for Drug Design
- Stereochemistry : The R-configuration in the target compound may offer selective interactions in chiral environments, as seen in analogs like (R)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine .
- Substituent Effects : Fluorine’s small size and electronegativity balance solubility and stability, while bulkier groups like -CF₃ or halogens (Cl, Br) modulate lipophilicity and target engagement.
- Positional Isomerism : Substitutions at adjacent positions (e.g., 5,6 vs. 6,7) can dramatically alter electronic distribution and steric accessibility, impacting potency and selectivity.
Biological Activity
(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran ring system with two fluorine atoms and an amine group, enhances its biological activity and stability. This article explores the biological activity of this compound, highlighting its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇F₂NO
- Molecular Weight : 171.14 g/mol
- Structural Features : The presence of two fluorine atoms contributes to increased lipophilicity and metabolic stability, which are desirable traits for drug candidates.
(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine has been studied for its interaction with various biological targets:
- Inhibition of p21-Activated Kinases (PAKs) :
- Potential Anticancer Activity :
Biological Activity Data
| Activity | IC50 Values | Target | Reference |
|---|---|---|---|
| Inhibition of PAKs | Varies | PAK1-6 | |
| Antitumor activity | 30 mg/kg | Z138 tumor model | |
| Cytotoxicity on cancer cells | Submicromolar | B16 melanoma cells |
Case Studies
-
Cancer Treatment :
In a study involving Z138 cells (a model for mantle cell lymphoma), (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine demonstrated significant tumor growth inhibition when administered at doses of 30 mg/kg. The results indicate its potential as a therapeutic agent against specific types of cancer . -
Mechanistic Insights :
Further investigations into the compound's mechanism revealed that it effectively disrupts the function of PAKs involved in tumorigenesis. The modulation of these kinases leads to reduced cell viability in cancerous tissues .
Comparative Analysis with Analog Compounds
The biological activity of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine can be contrasted with other similar compounds:
| Compound Name | Fluorination | Biological Activity |
|---|---|---|
| 5-Fluoro-2,3-dihydrobenzofuran | One fluorine atom | Different activity profile |
| 5-Bromo-2,3-dihydrobenzofuran | Bromine instead | Altered reactivity and lower efficacy |
| 5-Chloro-2,3-dihydrobenzofuran | Chlorine atom | Similar structure but different effects |
The presence of two fluorine atoms in (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine enhances its biological activity compared to analogs with fewer or different halogen substitutions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
